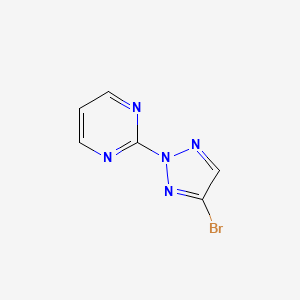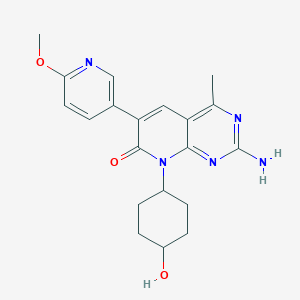![molecular formula C9H13BF3KO2 B13504605 Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-YL)borate](/img/structure/B13504605.png)
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-YL)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate is a chemical compound with the molecular formula C9H13BF3KO2 and a molecular weight of 260.1 g/mol . This compound is known for its unique bicyclic structure, which includes a borate group and a trifluoromethyl group. It is typically found as a white to light yellow powder or crystal and is sensitive to moisture and heat .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate can be achieved through a formal [4 + 2] cycloaddition reaction. This reaction involves the use of organocatalysis to enable the formation of the bicyclic structure from simple starting materials under mild and operationally simple conditions . The reaction typically employs a chiral tertiary amine as the catalyst, which facilitates the enantioselective formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The compound must be stored under inert gas and at low temperatures to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate undergoes various chemical reactions, including:
Substitution Reactions: The borate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include organocatalysts, chiral amines, and various solvents that are compatible with the compound’s sensitivity to moisture and heat .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various borate derivatives, while oxidation and reduction reactions could produce different oxidation states of the compound.
Aplicaciones Científicas De Investigación
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and other biological processes.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate exerts its effects involves its interaction with molecular targets through its borate and trifluoromethyl groups.
Comparación Con Compuestos Similares
Similar Compounds
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.1.1]hexan-1-yl)borate: Similar in structure but with a different bicyclic framework.
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.2]oct-1-yl)borate: Another similar compound with a different bicyclic structure.
Uniqueness
Potassium trifluoro(4-(methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)borate is unique due to its specific bicyclic structure, which provides distinct chemical and physical properties. This uniqueness makes it valuable in various scientific and industrial applications, particularly in the synthesis of complex organic molecules and the study of biochemical interactions .
Propiedades
Fórmula molecular |
C9H13BF3KO2 |
|---|---|
Peso molecular |
260.10 g/mol |
Nombre IUPAC |
potassium;trifluoro-(4-methoxycarbonyl-1-bicyclo[2.2.1]heptanyl)boranuide |
InChI |
InChI=1S/C9H13BF3O2.K/c1-15-7(14)8-2-4-9(6-8,5-3-8)10(11,12)13;/h2-6H2,1H3;/q-1;+1 |
Clave InChI |
UTRKKMLAWUXBKT-UHFFFAOYSA-N |
SMILES canónico |
[B-](C12CCC(C1)(CC2)C(=O)OC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


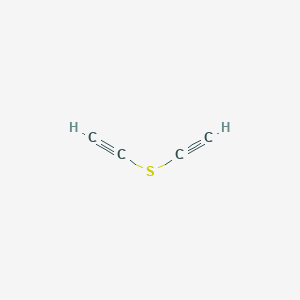

![2-(Benzyloxycarbonylamino)-2-[1-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13504534.png)

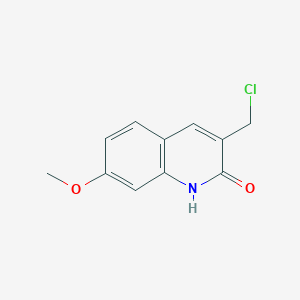
![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-7-amine](/img/structure/B13504571.png)
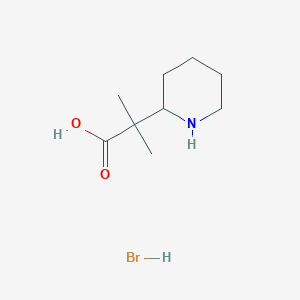

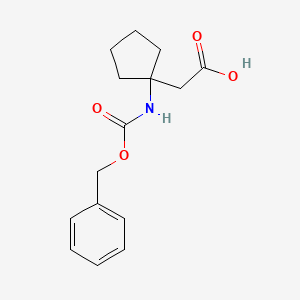
![Tert-butyl 4-(2-aminoethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13504594.png)

